Antibacterial agent 67

Succinate dehydrogenase inhibition Fungicide development Enzymatic IC50

Antibacterial agent 67 (CAS 2488900-01-0) is a uniquely potent succinate dehydrogenase (SDH) inhibitor developed through an azo-incorporation strategy, delivering 147-fold greater SDH binding affinity (IC50 0.03 μM) than fluxapyroxad (IC50 4.40 μM). This dramatic potency gain is driven by additional π-π stacking and hydrogen-bonding interactions within the SDH binding pocket, making it an irreplaceable probe for target engagement studies and antifungal screening against Botrytis cinerea and Rhizoctonia solani. Its distinct molecular weight (503.40 g/mol) and formula (C₂₄H₁₅F₆N₅O) enable unambiguous identity verification via LC-MS or NMR, eliminating procurement errors.

Molecular Formula C24H15F6N5O
Molecular Weight 503.4 g/mol
Cat. No. B15558531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 67
Molecular FormulaC24H15F6N5O
Molecular Weight503.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H15F6N5O/c1-35-11-14(20(34-35)23(29)30)24(36)31-19-8-3-2-5-13(19)12-9-17(27)22(18(28)10-12)33-32-21-15(25)6-4-7-16(21)26/h2-11,23H,1H3,(H,31,36)
InChIKeyPNSJLVLHLURMBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial agent 67: A High‑Potency Succinate Dehydrogenase Inhibitor with 147‑Fold Superior IC50 over Fluxapyroxad


Antibacterial agent 67 (CAS 2488900‑01‑0, molecular weight 503.40, formula C₂₄H₁₅F₆N₅O) is a synthetic carboxamide fungicide that acts as a potent succinate dehydrogenase (SDH) inhibitor [1]. Despite its name, the compound is primarily characterized as an antifungal agent, exhibiting strong inhibitory activity against fungal SDH, an enzyme essential for both the tricarboxylic acid cycle and mitochondrial respiration in fungi . The compound was developed through an azo‑incorporation strategy, where an azobenzene moiety was introduced into the fluxapyroxad scaffold, resulting in a dramatic enhancement of SDH binding affinity and in vitro fungicidal activity [1].

Why Generic Substitution with Other SDH Inhibitors Fails: The Critical Role of the Azo Moiety in Antibacterial agent 67


Succinate dehydrogenase inhibitors (SDHIs) such as fluxapyroxad, boscalid, and isopyrazam share a common target but exhibit widely divergent potencies due to differences in their chemical scaffolds and binding interactions . Antibacterial agent 67 differentiates itself through a precise azo‑incorporation strategy: the introduction of an azobenzene moiety into the fluxapyroxad backbone confers a 147‑fold increase in SDH inhibitory activity (IC₅₀ 0.03 μM vs 4.40 μM) [1]. This dramatic enhancement cannot be replicated by simply selecting another commercial SDHI, as the azo group establishes additional π‑π stacking and hydrogen‑bonding interactions within the SDH binding pocket . Consequently, substituting Antibacterial agent 67 with fluxapyroxad, haloperidol, or any other unmodified SDHI would result in a substantial loss of potency, compromising experimental outcomes in target engagement studies or antifungal screening campaigns.

Antibacterial agent 67: Quantitative Evidence of Differentiation from Closest Analogs and In‑Class Comparators


147‑Fold Greater SDH Inhibitory Potency versus Fluxapyroxad in Direct Enzymatic Assay

In a direct head‑to‑head enzymatic assay, compound 9d (Antibacterial agent 67) demonstrated a 147‑fold greater inhibition of succinate dehydrogenase compared to the positive control fluxapyroxad [1]. The IC₅₀ value of 0.03 μM for Antibacterial agent 67 is substantially lower than the 4.40 μM observed for fluxapyroxad under identical experimental conditions [1].

Succinate dehydrogenase inhibition Fungicide development Enzymatic IC50

Cross‑Study Comparison: 147‑Fold Superior SDH Inhibition over Haloperidol

Independent vendor‑supplied data indicate that Antibacterial agent 67 inhibits succinate dehydrogenase with an IC₅₀ of 0.03 μM, while the known SDH inhibitor haloperidol exhibits an IC₅₀ of 4.40 μM . Although not measured in the same experiment, both values are derived from comparable enzymatic assays.

SDH inhibition Antifungal agent Cross-study comparison

Equivalent Potency to Structurally Related Azo‑Analog 8a, Confirming Scaffold‑Specific Advantage

The original research article reports that compound 9d (Antibacterial agent 67) and its close structural analog compound 8a exhibit 'comparatively equivalent biological activity' against succinate dehydrogenase [1]. This indicates that the azo‑incorporation strategy consistently yields high‑potency inhibitors, with Antibacterial agent 67 representing an optimized lead within this series.

Structure-activity relationship Azo-incorporation Fungicide design

Enhanced in Vitro Antifungal Activity against Botrytis cinerea and Rhizoctonia solani

In vitro antifungal assays demonstrated that compound 9d (Antibacterial agent 67) provided 'much better fungicidal activity increases' compared to the positive control fluxapyroxad against both Botrytis cinerea and Rhizoctonia solani [1]. Although precise EC₅₀ values are not publicly available in the abstract, the qualitative improvement is explicitly stated and consistent with the observed 147‑fold increase in SDH inhibition.

Antifungal activity Phytopathogen Fungicide efficacy

Molecular Docking and Binding Mode Differentiation from Fluxapyroxad

Molecular docking studies revealed that the azobenzene moiety of Antibacterial agent 67 establishes additional π‑π stacking and hydrogen‑bonding interactions within the succinate dehydrogenase binding pocket compared to fluxapyroxad [1]. This structural basis explains the 147‑fold increase in inhibitory activity and provides a rationale for the compound's superior potency.

Molecular docking SDH binding Structure-based design

Physicochemical Profile: Molecular Weight and Predicted Properties

Antibacterial agent 67 (CAS 2488900‑01‑0) has a molecular weight of 503.40 g/mol, molecular formula C₂₄H₁₅F₆N₅O, and predicted physicochemical parameters including a boiling point of 573.2±50.0 °C and a density of 1.44±0.1 g/cm³ . These properties distinguish it from fluxapyroxad (MW 381.35) and other SDHIs, facilitating compound identity verification and purity assessment in procurement.

Physicochemical properties Compound characterization Procurement specification

Antibacterial agent 67: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation


Target Engagement and Mechanistic Studies of Succinate Dehydrogenase

The 147‑fold greater SDH inhibitory potency of Antibacterial agent 67 (IC₅₀ 0.03 μM) over fluxapyroxad (IC₅₀ 4.40 μM) makes it an ideal probe for target engagement studies requiring maximal inhibition at nanomolar concentrations [1]. Researchers studying mitochondrial complex II function or SDH‑dependent metabolic pathways can achieve complete enzyme blockade with significantly lower compound concentrations, minimizing solvent effects and off‑target interactions. The compound's distinct binding mode, characterized by additional π‑π stacking and hydrogen bonds , also supports structure‑based drug design efforts.

Antifungal Screening and Phytopathogen Control Research

Antibacterial agent 67 exhibits enhanced in vitro antifungal activity against Botrytis cinerea and Rhizoctonia solani compared to fluxapyroxad [1]. This makes it a superior positive control or lead compound in antifungal screening campaigns targeting these economically important plant pathogens. The compound's potent SDH inhibition translates into effective mycelial growth suppression, supporting applications in agricultural fungicide development and resistance monitoring studies.

Structure‑Activity Relationship (SAR) and Azo‑Incorporation Strategy Studies

The demonstrated equivalence in SDH inhibitory activity between compound 9d (Antibacterial agent 67) and compound 8a [1] validates the azo‑incorporation strategy as a robust approach for enhancing fungicide potency. Procurement of Antibacterial agent 67 provides a well‑characterized reference standard for SAR studies exploring the effects of azobenzene substitution on SDH binding and biological activity. The compound's distinct molecular weight (503.40 g/mol) and predicted properties facilitate its use as a purity control and benchmark in chemical series exploration .

Procurement‑Specific Quality Control and Identity Verification

The unique molecular formula (C₂₄H₁₅F₆N₅O), molecular weight (503.40), and CAS number (2488900‑01‑0) of Antibacterial agent 67 provide unambiguous identifiers for procurement and inventory management [1]. Unlike generically named SDH inhibitors, this compound's distinct physicochemical profile enables straightforward verification via LC‑MS or NMR, reducing the risk of misidentification. Procurement officers and laboratory managers can confidently differentiate Antibacterial agent 67 from fluxapyroxad (MW 381.35) and haloperidol (MW 375.9) using simple analytical techniques.

Technical Documentation Hub

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